molecular formula C30H46O3 B3034941 Lucidal CAS No. 252351-96-5

Lucidal

Cat. No.: B3034941
CAS No.: 252351-96-5
M. Wt: 454.7 g/mol
InChI Key: PIOYBULRRJNPSG-GPEQXWBKSA-N
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Biochemical Analysis

Biochemical Properties

Lucidal plays a significant role in biochemical reactions by inhibiting the enzyme α-glucosidase. This enzyme is crucial for breaking down carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting α-glucosidase, this compound can reduce the rate of glucose absorption, which is beneficial in managing blood sugar levels. Additionally, this compound interacts with various proteins and biomolecules, exhibiting cytotoxicity against several tumor cell lines, including Lewis lung carcinoma, T-47D, Sarcoma 180, and Meth-A tumor cells .

Cellular Effects

This compound influences various cellular processes, particularly in cancer and diabetes management. In cancer cells, this compound induces cytotoxic effects, leading to cell death. This is observed in multiple tumor cell lines, where this compound exhibits significant cytotoxicity. In diabetic conditions, this compound’s inhibition of α-glucosidase helps regulate blood sugar levels by slowing down carbohydrate digestion and glucose absorption .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of α-glucosidase. This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing glucose absorption in the intestines. Additionally, this compound’s cytotoxic effects on cancer cells are believed to be due to its ability to induce apoptosis, a process of programmed cell death. This involves binding interactions with specific biomolecules that trigger the apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on α-glucosidase and its cytotoxic effects on cancer cells over time, although the degree of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits α-glucosidase, helping to manage blood sugar levels without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential damage to liver and kidney tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. By inhibiting α-glucosidase, this compound affects the metabolic flux of glucose, reducing its absorption and subsequent blood sugar levels. This interaction with the enzyme α-glucosidase is a key aspect of this compound’s metabolic pathway, influencing the levels of glucose and other related metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization within tissues is influenced by these interactions, affecting its accumulation and overall efficacy in inhibiting α-glucosidase and exerting cytotoxic effects on cancer cells .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and biomolecules. Post-translational modifications and targeting signals help direct this compound to these specific locations, enhancing its inhibitory effects on α-glucosidase and its cytotoxic effects on cancer cells .

Preparation Methods

Lucidal is primarily obtained from natural sources, specifically from the mushroom Ganoderma resinaceum. The extraction process involves isolating the triterpene aldehyde from the mushroom using various chromatographic techniques. The synthetic routes for this compound involve the isolation of lanostane triterpenes, which are then subjected to specific reaction conditions to yield Lucialdehyde C .

Chemical Reactions Analysis

Lucidal undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lucidal has a wide range of scientific research applications:

Comparison with Similar Compounds

Lucidal is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other lanostane-type triterpenes such as:

This compound stands out due to its potent inhibitory effects on α-glucosidase and its significant cytotoxicity against various tumor cells .

Properties

IUPAC Name

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24-25,33H,8,10-17H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOYBULRRJNPSG-GPEQXWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601244980
Record name (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252351-96-5
Record name (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252351-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3β,24E)-3-Hydroxy-7-oxolanosta-8,24-dien-26-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601244980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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